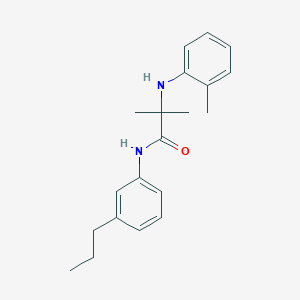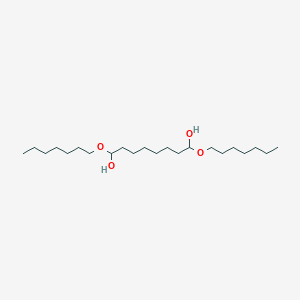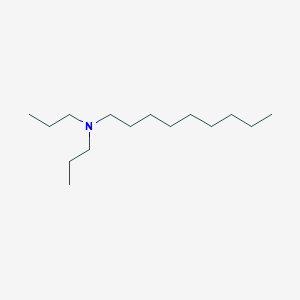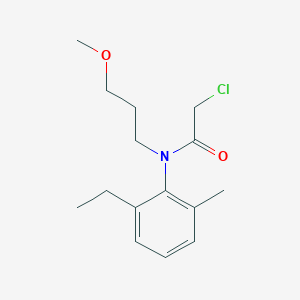
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate is a chemical compound with a unique structure that includes an isocyanide group, an oxirane ring, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of isocyanides with methyl ketones, promoted by Lewis acids such as iodine (I2). This method allows for the formation of the oxirane ring and the incorporation of the isocyanide group .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or methanol (MeOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate involves its interaction with molecular targets through its reactive functional groups. The isocyanide group can form covalent bonds with nucleophiles, while the oxirane ring can undergo ring-opening reactions. These interactions can lead to the formation of various products and intermediates, which can exert specific effects depending on the context of their use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl oxirane-2-carboxylate: Similar structure but lacks the isocyanide group.
2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of an oxirane ring.
2-Acylcycloalkanones: Possess a cyclic ketone structure with different reactivity.
Uniqueness
Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate is unique due to the presence of both an isocyanide group and an oxirane ring in its structure
Propiedades
Número CAS |
90179-08-1 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-5(2)6-8(9-3,12-6)7(10)11-4/h5-6H,1-2,4H3 |
Clave InChI |
BKVDEGBHNFBHLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(O1)(C(=O)OC)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)

![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)





![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
